Product packaging for 7-Amino-4h-chromen-4-one(Cat. No.:)

7-Amino-4h-chromen-4-one

Cat. No.: B13982965
M. Wt: 161.16 g/mol
InChI Key: VZRQMHSJXMIZDY-UHFFFAOYSA-N
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Description

7-Amino-4H-chromen-4-one (CAS 15847-18-4) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a chromen-4-one core structure substituted with an amino group at the 7-position, making it a valuable precursor for synthesizing diverse derivatives with potent biological activities. Research indicates that amino-substituted chromenone derivatives are promising candidates for the development of therapeutics for Alzheimer's disease, acting as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to modulate cholinergic neurotransmission . Beyond neuroscience, this scaffold is being explored in oncology. Synthetic chromone derivatives have demonstrated notable in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) . The chromone core has also been identified as a key structural motif in compounds with antiviral properties. Virtual and in vitro studies suggest that 4H-chromen-4-one containing molecules can target vital SARS-CoV-2 proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), showing potential in the fight against COVID-19 . Furthermore, the chromone structure is recognized for its interactions with sigma receptors, which are attractive targets for neurological disorders and neuropathic pain, highlighting the versatility of this chemotype in pharmaceutical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B13982965 7-Amino-4h-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

7-aminochromen-4-one

InChI

InChI=1S/C9H7NO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,10H2

InChI Key

VZRQMHSJXMIZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC=CC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Amino 4h Chromen 4 One and Its Derivatives

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single operation. For the synthesis of 7-amino-4H-chromen-4-one analogues, such as 2-amino-7-hydroxy-4H-chromene derivatives, MCRs typically involve the condensation of a phenol (B47542) (like resorcinol), an aldehyde, and a nitrile-containing active methylene (B1212753) compound (like malononitrile).

Catalyst-Mediated Cyclization Approaches

The cyclization to form the chromene ring is often facilitated by a catalyst. A range of catalysts have been shown to be effective in promoting this transformation, influencing reaction times and yields. The reaction generally proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.

Several catalytic systems have been successfully employed. For instance, the reaction of various aldehydes, malononitrile (B47326), and resorcinol (B1680541) can be catalyzed by bases such as sodium carbonate (Na₂CO₃). mdpi.com Other catalysts, including Rochelle salt, have been used in alcoholic media to achieve high yields. aip.orgaip.org The use of reusable magnetic nanocatalysts, such as copper-loaded magnetic nanoparticles (MNPs@Cu), represents a modern approach that simplifies catalyst recovery. rsc.org More complex catalytic systems like nano-kaoline/BF₃/Fe₃O₄ have also been developed for these syntheses under solvent-free conditions. sharif.edu

CatalystReactantsSolvent/ConditionsKey AdvantagesReference
Sodium Carbonate (Na₂CO₃)Aromatic Aldehydes, Resorcinol, MalononitrileWater, Room Temp. or GrindingSimple, inexpensive, green solvent mdpi.comsharif.edu
Rochelle SaltAromatic Aldehydes, Resorcinol, MalononitrileEthanol (B145695), Ultrasound/MicrowaveMild conditions, improved yields aip.orgaip.org
MNPs@CuAldehydes, Malononitrile, Enolizable CompoundSolvent-free, 90 °CMagnetically recoverable, reusable rsc.org
nano-kaoline/BF₃/Fe₃O₄Aldehydes, Malononitrile, Enolizable CompoundsSolvent-freeHigh yields, recyclable catalyst sharif.edu
Potassium Carbonate (K₂CO₃)Knoevenagel Adducts, MalononitrileNot specifiedEfficient for pre-formed adducts nih.gov

Solvent-Free and Environmentally Conscious Synthesis Protocols

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign protocols. One such method involves grinding the reactants (an aldehyde, resorcinol, and malononitrile) with a catalytic amount of sodium carbonate in a mortar and pestle, completely avoiding the use of solvents. sharif.edu

The use of water as a solvent is another prominent green strategy, offering an inexpensive, non-flammable, and non-hazardous medium. mdpi.com Furthermore, energy sources like ultrasound and microwave irradiation have been employed to accelerate these reactions, often leading to shorter reaction times, milder conditions, and higher yields without the need for hazardous solvents or catalysts. aip.orgaip.orgresearchgate.net For example, a highly efficient synthesis of 2-amino-7-hydroxy-4H-chromenes has been achieved in water under ultrasonic irradiation without any catalyst. researchgate.net

Reductive Amination Routes

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. While direct, documented synthesis of this compound via this route from a corresponding keto-chromone is not extensively reported in the searched literature, the pathway is chemically plausible. This would typically involve the conversion of a precursor like 7-nitro-4H-chromen-4-one.

The process would consist of two main steps:

Reduction of the Nitro Group: The nitro group at the C-7 position would first be reduced to a primary amine (-NH₂). This is a standard transformation often achieved using reducing agents like H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni), or through chemical reduction with reagents like SnCl₂/HCl or Fe/HCl.

Formation of the Amine: This reduction would yield the target this compound.

Alternatively, a one-pot reductive amination could theoretically be performed starting with a suitable precursor. Catalytic systems, including those based on non-noble metals like nickel, have been developed for the one-pot reductive amination of carbonyl compounds with nitroarenes, which could be adapted for this synthesis. nih.govfrontiersin.org Such direct methods are attractive as they combine the reduction of the nitro group and the formation of the amine in a single, atom-economical step. magtech.com.cn

Alkylation and Acylation Methods for Amino Group Functionalization

The amino group of this compound serves as a key functional handle for further molecular elaboration through alkylation and acylation reactions. These modifications are crucial for developing derivatives with altered chemical and biological properties.

N-Acylation: The synthesis of N-acyl derivatives, such as N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, has been successfully demonstrated. This transformation involves treating the parent 7-amino-chromone derivative with various benzoyl chlorides in the presence of a base. This reaction effectively creates an amide linkage at the C-7 position. nih.govresearchgate.net

N-Alkylation: Similarly, the amino group can be alkylated. smolecule.com The synthesis of N-alkyl derivatives can be achieved by reacting the 7-amino-chromone with suitable alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent such as acetonitrile (B52724) or 1,4-dioxane. nih.govresearchgate.net This allows for the introduction of various alkyl groups onto the nitrogen atom, further diversifying the molecular structure.

Annulation Reactions for Fused Heterocyclic Systems

This compound and its analogues are valuable building blocks for constructing more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing chromone (B188151) scaffold, are a primary strategy for achieving this.

A common approach is the synthesis of chromeno[2,3-b]pyridines. These reactions often involve the condensation of a 2-amino-4H-chromen-4-one with various reaction partners. For example, a pseudo-three-component reaction promoted by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to react substituted 2-amino-4H-chromen-4-ones with aromatic aldehydes to form polysubstituted 5H-chromeno[2,3-b]pyridin-5-ones. acs.orgacs.org This domino reaction proceeds through a sequence of nucleophilic addition, cyclization, and aromatization steps. acs.org

Other examples include:

[3+3] Cascade Annulation: Using a catalyst like Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), 2-amino-4H-chromen-4-ones can react with trans-chalcones in a one-pot cascade to yield chromeno[2,3-b]pyridine derivatives. bohrium.com

Reaction with Benzylideneoxazolones: Cesium carbonate (Cs₂CO₃) promotes the [3+3] annulation of 2-amino-4H-chromen-4-ones with 4-benzylideneoxazol-5(4H)-ones to create highly functionalized 2H-chromeno[2,3-b]tetrahydropyridine frameworks. figshare.com

Reaction with Dibenzylidenecyclohexanones: In the presence of DABCO, 2-amino-4H-chromen-4-ones undergo cyclization with 2,6-dibenzylidenecyclohexan-1-ones to afford 7,8,9,10-tetrahydro-12H-chromeno[2,3-b]quinolin-12-ones. acs.org

ReactantsCatalyst/PromoterFused System FormedReference
2-Amino-4H-chromen-4-ones, Aromatic AldehydesDBU5H-Chromeno[2,3-b]pyridin-5-ones acs.orgacs.org
2-Amino-4H-chromen-4-ones, trans-ChalconesZn(OTf)₂Chromeno[2,3-b]pyridines bohrium.com
2-Amino-4H-chromen-4-ones, 4-Benzylideneoxazol-5(4H)-onesCs₂CO₃2H-Chromeno[2,3-b]tetrahydropyridines figshare.com
2-Amino-4H-chromen-4-ones, 2,6-Dibenzylidenecyclohexan-1-onesDABCOChromeno[2,3-b]tetrahydroquinolines acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives has increasingly incorporated the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. scispace.com These approaches focus on several key areas:

Use of Environmentally Benign Solvents: Water is frequently used as a green solvent, replacing hazardous organic solvents. mdpi.comsharif.eduijcce.ac.ir This not only reduces pollution but can also offer unique reactivity and simplify work-up procedures.

Solvent-Free Conditions: Several syntheses are performed under solvent-free conditions, for example, by grinding the solid reactants together, which drastically reduces waste. sharif.edu

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are used to drive reactions. researchgate.net These methods often lead to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating. aip.orgaip.orgresearchgate.net

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product, minimizing waste. acs.org

Use of Recyclable Catalysts: The development and use of heterogeneous and magnetically separable catalysts (e.g., MNPs@Cu, nano-kaoline/BF₃/Fe₃O₄) allow for easy recovery and reuse of the catalyst, reducing costs and waste. rsc.orgsharif.edu

Catalyst-Free Reactions: In some cases, reactions can be successfully carried out without any catalyst, such as the ultrasound-promoted synthesis of 2-amino-7-hydroxy-4H-chromenes in water, representing an ideal green synthetic route. researchgate.net

These green methodologies highlight a shift towards more sustainable practices in the synthesis of complex heterocyclic compounds. mdpi.comresearchgate.net

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. sioc-journal.cn The synthesis of chromene derivatives, including those with an amino group at the 7-position, has benefited significantly from this technology. researchgate.net

Microwave-assisted synthesis is particularly well-suited for multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. This approach is highly efficient for creating libraries of structurally diverse compounds. nih.gov For instance, a variety of 2-amino-4H-chromene derivatives have been synthesized under microwave irradiation without the need for a catalyst, highlighting the method's inherent efficiency and environmental friendliness. sioc-journal.cn

One-pot synthesis of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives has been successfully achieved by reacting 1,3-cyclohexanedione, various aromatic aldehydes, and malononitrile in anhydrous alcohol under microwave irradiation. sioc-journal.cn This catalyst-free method provides excellent yields in a significantly shorter time frame than conventional heating. sioc-journal.cn Similarly, the synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives has been efficiently carried out using microwave assistance by reacting 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and a source of cyanide, such as malononitrile. eurjchem.com

The benefits of microwave assistance extend to the synthesis of complex hybrid molecules. An efficient, catalyst- and solvent-free method for preparing α-aminophosphonates with a chromone core has been developed using a microwave-assisted Kabachnik-Fields reaction. arkat-usa.org This one-pot, three-component reaction of 3-formylchromones, primary amines, and dialkyl phosphites proceeds in short reaction times and allows for product recovery by simple filtration, avoiding the need for column chromatography. arkat-usa.org Research has shown that this one-pot synthesis is faster and results in higher yields compared to a two-step approach. arkat-usa.org

ReactantsConditionsProductYield (%)Reference
1,3-Cyclohexanedione, Aromatic Aldehydes, MalononitrileMicrowave Irradiation, Anhydrous Alcohol, Catalyst-free2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivativesHigh sioc-journal.cn
4-Methoxy-1-naphthol, Aromatic Aldehydes, Malononitrile/Ethyl CyanoacetateMicrowave Irradiation, Ethanolic Piperidine2-amino-6-methoxy-4H-benzo[h]chromene derivativesN/A eurjchem.com
3-Formylchromones, Primary Amines, Dialkyl PhosphitesMicrowave Irradiation, 100 °C, Catalyst-free, Solvent-freeDialkyl-((amino)(4-oxo-4H-chromen-3-yl)methyl)phosphonatesGood-High arkat-usa.org
Resorcinol, Malononitrile, Aromatic AldehydesMicrowave Irradiation, Rochelle Salt Catalyst, Alcoholic Media2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrilesExcellent aip.org
1-Naphthol, Arylglyoxals, MalononitrileMicrowave Irradiation, Mg-Al Hydrotalcite Catalyst, Solvent-free2-amino-4-aroyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[h]chromene-3-carbonitriles70-89% ijcce.ac.ir

Utilization of Sustainable Solvents and Catalysts

The principles of green chemistry aim to reduce the environmental impact of chemical processes by using non-toxic solvents, recyclable catalysts, and energy-efficient methods. researchgate.net The synthesis of this compound and its derivatives has been a fertile ground for the application of these principles.

A significant advancement in this area is the use of water or aqueous ethanol as a reaction medium, which are environmentally benign alternatives to volatile organic solvents. primescholars.com For example, the synthesis of various pyran-annulated heterocycles, including 4H-chromenes, has been achieved using sodium formate (B1220265) as a low-cost, less-toxic, and efficient catalyst in aqueous ethanol, often at room temperature. primescholars.com

The development of reusable and sustainable catalysts is another cornerstone of green synthetic chemistry. tandfonline.com Magnetic nanocatalysts, such as nano Cr(III)/Fe3O4@SiO2, have been employed for the multicomponent synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. jsynthchem.com These catalysts are highly efficient and can be easily separated from the reaction mixture using an external magnet, allowing for their recovery and reuse without a significant loss of activity. jsynthchem.com Similarly, a superparamagnetic nanocatalyst, nano-kaoline/BF3/Fe3O4, has been used for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions, offering high yields, short reaction times, and an easy work-up. sharif.edu

Bio-based catalysts derived from natural extracts are also gaining attention. tandfonline.com Rochelle salt has been utilized as a benign catalyst for the synthesis of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in an alcoholic medium, providing an environmentally friendly pathway with excellent yields. aip.org These green approaches not only minimize waste and hazard but also often lead to improved efficiency and cost-effectiveness. researchgate.net

ReactantsSolvent/ConditionsCatalystProductKey AdvantagesReference
Aldehyde, Malononitrile, Enolizable CompoundSolvent-free, 70 °Cnano-kaoline/BF3/Fe3O44H-chromene derivativesHigh yield, recyclable catalyst, easy work-up, green process sharif.edu
Aromatic Aldehydes, Malononitrile, C-H Activated AcidsAqueous Ethanol, Ambient TemperatureSodium Formate4H-pyran annulated heterocyclesLow-cost catalyst, eco-friendly solvent, simple procedure primescholars.com
Resorcinol, Malononitrile, Aromatic AldehydesAlcoholic MediaRochelle Salt2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrilesEnvironmentally benign, excellent yields, simple work-up aip.org
Aldehyde, Malononitrile, Dicarbonyl CompoundSolvent-freeNano Cr(III)/Fe3O4@SiO22-amino-4H-chromene derivativesReusable magnetic nanocatalyst, high efficiency, eco-friendly jsynthchem.com

Chemical Reactivity and Derivatization Strategies of 7 Amino 4h Chromen 4 One

Electrophilic and Nucleophilic Reactions of the Chromenone Core

The chromen-4-one nucleus possesses distinct reactive sites that are susceptible to both electrophilic and nucleophilic attack. The electron-donating nature of the C-7 amino group influences the reactivity of the entire heterocyclic system.

The benzene (B151609) ring of the chromenone is activated by the amino group, making it more susceptible to electrophilic aromatic substitution reactions. For instance, bromination of the parent chromenone can be achieved using N-bromosuccinimide (NBS) to introduce a bromo group at specific positions. The carbonyl group of the chromenone directs electrophilic substitution.

The pyranone ring contains an electrophilic C-2 and C-4 position. The C-2 position can be attacked by nucleophiles, particularly when a good leaving group is present. The C-4 carbonyl group is also a site for nucleophilic attack. The reactivity of the chromenone core can be modulated by the substituents present on the ring system.

Functional Group Transformations at the C-7 Amino Position

The amino group at the C-7 position is a key site for functionalization, allowing for the introduction of a wide array of substituents through various chemical transformations.

Acylation and Alkylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For example, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have been synthesized by treating 7-amino-2-(trifluoromethyl)-4H-chromen-4-one with various benzoyl chlorides. nih.gov Similarly, alkylation with alkyl halides in the presence of a base like potassium carbonate or sodium hydride leads to the formation of secondary and tertiary amines. nih.gov These reactions provide a straightforward method to introduce diverse alkyl and aryl groups, thereby modifying the steric and electronic properties of the molecule. nih.gov

Table 1: Examples of Functional Group Transformations at the C-7 Amino Position

Reactant Reagent Product Reference
7-amino-2-(trifluoromethyl)-4H-chromen-4-one Alkyl/Aryl halides, K2CO3/NaH N-alkyl/aryl-7-amino-2-(trifluoromethyl)-4H-chromen-4-one nih.gov

Formation of Hybrid Molecular Architectures

The strategic combination of the 7-Amino-4H-chromen-4-one scaffold with other pharmacologically active moieties has led to the development of hybrid molecules with potentially enhanced or synergistic biological activities. semanticscholar.org This approach often involves linking the chromenone unit to another heterocyclic system or a known drug molecule.

One common strategy is to utilize the C-7 amino group as a handle for coupling reactions. For instance, the amino group can be diazotized and then subjected to coupling reactions to introduce azo linkages. Another approach involves the synthesis of hybrid structures by reacting 4-oxo-4H-chromene-3-carbaldehydes with other active methylene (B1212753) compounds, such as furan-2(3H)-ones, under Knoevenagel condensation conditions. mdpi.com This results in the formation of hybrid molecules containing both chromen-4-one and furan-2-one moieties. mdpi.com The design of such hybrid compounds aims to combine the beneficial properties of each constituent part into a single molecule. semanticscholar.org

Modification of the C-4 Carbonyl Functionality (e.g., Thioation)

The carbonyl group at the C-4 position of the chromenone core is another site for chemical modification. One notable transformation is thioation, the replacement of the carbonyl oxygen with a sulfur atom. This is typically achieved using Lawesson's reagent. acs.orgresearchgate.net

The thioation of chromen-4-one derivatives can significantly alter their biological activity. For example, a study on chromen-4-one derivatives as GPR55 receptor ligands found that replacing the C-4 carbonyl with a thio-function led to a complete loss of agonist activity, with the resulting thio-analog acting as a weak antagonist. acs.org This highlights the importance of the polar interaction of the keto function for receptor binding and activation. acs.org

Table 2: Thioation of a Chromen-4-one Derivative

Starting Material Reagent Product Effect on Biological Activity Reference

Reactions with Isocyanides and Acetylenedicarboxylates for Complex Adducts

Multicomponent reactions (MCRs) involving this compound or its precursors, isocyanides, and dialkyl acetylenedicarboxylates provide an efficient route to highly functionalized and complex molecular architectures. These reactions often proceed through the formation of a zwitterionic intermediate from the reaction of the isocyanide and the acetylenedicarboxylate (B1228247). scielo.org.mxscielo.org.mx

In a typical reaction, the reactive intermediate generated from an alkyl isocyanide and a dialkyl acetylenedicarboxylate is trapped by a phenolic precursor to this compound, such as 7-hydroxycoumarin. scielo.org.mxscielo.org.mx This leads to the formation of highly functionalized 4H-chromenes. scielo.org.mxscielo.org.mx Depending on the isocyanide used, different products can be obtained. For example, the reaction with tert-butyl isocyanide yields 4H-chromenes, while cyclohexyl isocyanide can lead to the formation of 1-azabuta-1,3-dienes. scielo.org.mxscielo.org.mx These reactions are valuable for generating molecular diversity and synthesizing complex heterocyclic systems in a single step. scielo.org.mxscielo.org.mx

Advanced Spectroscopic and Structural Elucidation Methodologies in 7 Amino 4h Chromen 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 7-amino-4H-chromen-4-one derivatives. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework. d-nb.info

In ¹H NMR spectra of this compound derivatives, the proton at position 4 of the pyran ring typically appears as a singlet. For instance, in 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, this proton (H-4) resonates at approximately 4.57 ppm. d-nb.info The protons of the amino group (-NH₂) usually present as a broad singlet. nih.gov Aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum, typically between 6.0 and 8.5 ppm, with their specific chemical shifts and coupling constants providing crucial information for assigning their positions on the benzene (B151609) ring. d-nb.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆ d-nb.info

Assignment 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile 2-Amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile 2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
¹H NMR
H-4 (s)4.574.884.67
Aromatic-H (m)6.36-7.266.47-8.196.33-7.38
NH₂ (s)6.807.036.93
OH (s)9.649.089.76
¹³C NMR
C-437.6038.5038.5
Aromatic/Olefinic C102.8-149.5102.9-161.12102.76-162.82
C=O160.6165.40166.70
CN121.1120.74120.95

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

Key characteristic absorption bands for this compound and its derivatives include:

N-H stretching: The amino group (NH₂) typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. nih.gov

C=O stretching: A strong absorption band for the carbonyl group (C=O) of the pyrone ring is observed in the range of 1620-1650 cm⁻¹. nih.gov

C=C stretching: Aromatic ring C=C stretching vibrations appear in the region of 1500-1600 cm⁻¹. rsc.org

C-N stretching: The stretching vibration of the C-N bond of the amino group is typically found around 1300 cm⁻¹. rsc.org

C-O stretching: The ether C-O-C stretching of the chromene ring system gives rise to bands in the 1000-1300 cm⁻¹ region. rsc.org

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives d-nb.inforsc.org

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amino (NH₂)Asymmetric & Symmetric Stretching3300 - 3500
Carbonyl (C=O)Stretching1620 - 1650
Aromatic C=CStretching1500 - 1600
C-NStretching~1300
C-O-C (Ether)Stretching1000 - 1300
Nitrile (CN)Stretching (if present)2180 - 2220

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. mdpi.com

The peak with the highest mass-to-charge ratio (m/z) in the mass spectrum typically corresponds to the molecular ion (M⁺), which is the intact molecule with one electron removed. savemyexams.com The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. The fragmentation of the 4H-chromene core and the loss of substituents can help to confirm the structure of the molecule. libretexts.org For instance, in derivatives of 2-amino-4H-chromen-4-yl phosphonates, the molecular ion peak is observed, confirming the molecular weight of the compound. derpharmachemica.com

Table 3: Illustrative Mass Spectrometry Data for a Chromen-4-one Derivative mdpi.com

Compound Formula Calculated m/z [M]⁺ Found m/z
2-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-oneC₂₃H₁₄N₂O₃366.1004366.0990

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the this compound molecule. adpcollege.ac.in The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like non-bonding, n, and bonding, π) to higher energy anti-bonding orbitals (π*). libretexts.org

The chromen-4-one core is a chromophore, and the presence of the amino group as an auxochrome influences the wavelength and intensity of the absorption bands. Typically, π → π* and n → π* transitions are observed. adpcollege.ac.in The UV-Vis spectrum can also be used to study the formation of complexes between this compound derivatives and metal ions, as complexation often leads to a shift in the absorption maxima (a chromogenic shift). For example, studies have shown that chromone (B188151) derivatives can form stable complexes with metal ions like Niobium(V), resulting in a color change that can be quantified by UV-Vis spectrophotometry. icm.edu.pl

Table 4: UV-Vis Absorption Maxima (λ_max) for a Chromene Derivative and a Metal Complex nih.govicm.edu.pl

Compound/Complex Solvent/Medium λ_max (nm)
Azo dye based on chromeneEthanol (B145695)380
Niobium(V)-CHMTC ComplexCarbon Tetrachloride410-432

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

For a successful SC-XRD analysis, a high-quality single crystal of the compound is required. fzu.cz The resulting crystal structure confirms the connectivity and stereochemistry unambiguously. Studies on related 4H-chromene derivatives have utilized SC-XRD to confirm their molecular structures and to understand the influence of different substituents on the crystal packing. researchgate.net For example, the crystal structure of a quinoline (B57606) derivative was determined using SC-XRD, revealing a monoclinic system and stabilization through hydrogen bonding and van der Waals interactions. chemmethod.com

Table 5: Illustrative Crystallographic Data for a Related Heterocyclic Compound chemmethod.com

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
β (°)[Value]
Volume (ų)[Value]
Z[Value]

Advanced Vibrational and Electronic Spectroscopies

Beyond the standard techniques, advanced spectroscopic methods can provide deeper insights into the properties of this compound. These can include:

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy provides information about molecular vibrations. It can be particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. researchgate.net

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy can be used to determine the absolute configuration and study conformational changes in solution.

Computational Studies (DFT): Density Functional Theory (DFT) calculations are increasingly used in conjunction with experimental spectroscopy. tandfonline.com Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in the assignment of experimental spectra and provide a more profound understanding of the molecule's electronic structure and reactivity. d-nb.inforesearchgate.net

These advanced methods, often used in combination, provide a powerful toolkit for the comprehensive characterization of this compound and its derivatives, which is essential for understanding their chemical behavior and potential applications. americanpharmaceuticalreview.com

Computational and Theoretical Investigations of 7 Amino 4h Chromen 4 One and Its Analogs

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is widely used to predict the interaction between a ligand and its receptor, providing insights into the binding affinity and mode of action.

Assessment of Binding Affinities and Conformational Analysis

Molecular docking studies have been instrumental in evaluating the binding affinities of 7-Amino-4H-chromen-4-one analogs against various biological targets. For instance, a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones, derived from 6-aminoflavone, were synthesized and evaluated for their antibacterial activity against S. aureus. tandfonline.com Molecular docking simulations revealed that these compounds bind effectively to the target enzyme, with some derivatives exhibiting a minimum inhibitory concentration (MIC) of 2 µg/mL, indicating potent antibacterial action. tandfonline.com

In another study, novel chromen-4-one derivatives were designed and subjected to molecular docking against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. journaljpri.comresearchgate.net The results showed that many of the designed molecules exhibited good binding energies, ranging from -9.2 to -10.5 Kcal/mol, which were comparable to or even better than the standard COX-2 inhibitors SC-558 and celecoxib. semanticscholar.org Similarly, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were investigated for their cytotoxic and antioxidant activities. researchgate.net Molecular docking studies against HERA protein (for cytotoxic activity) and Peroxiredoxins (for antioxidant activity) showed that the synthesized compounds had closer binding free energies than the standard drugs, supporting their observed biological activities. researchgate.netrsc.org

Furthermore, computational studies on 2-phenyl-4H-chromen-4-one analogues as potential antihistamines have been conducted. scispace.com Docking of these flavone (B191248) derivatives into the active site of the Histamine N-methyltransferase (HMT) enzyme revealed binding scores between -10.6195 and -12.9211 kcal/mol, suggesting their potential as antihistamine agents. scispace.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is a crucial step in early-stage drug discovery that predicts the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying candidates with favorable drug-like properties and filtering out those with potential liabilities.

Several studies have utilized online tools like SwissADME and pkCSM to predict the ADMET properties of this compound derivatives. journaljpri.comnih.gov For instance, a study on novel chromen-4-one derivatives designed as potential anti-cancer agents showed that out of 16 analogs, 12 were selected based on the "Lipinski Rule of Five" as orally bioavailable lead compounds. journaljpri.comresearchgate.net This rule assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. semanticscholar.org

Similarly, ADMET prediction for a series of 7-substituted-2-pyrimidinyl chromen-4-one derivatives indicated that all the compounds have the tendency to be orally bioavailable. researchgate.netrjptonline.org Another study on amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors for Alzheimer's disease management also reported favorable ADMET profiles, with predicted high human intestinal absorption and suitable Caco-2 permeability for oral ingestion. nih.gov Furthermore, in a study of pyrazine-chromene-3-carbohydrazide conjugates designed as dual-acting agents against SARS-CoV-2, most of the designed compounds satisfied the rules of drug-likeness in the in silico ADMET prediction. jrespharm.com

PASS (Prediction of Activity Spectra for Substances) Analysis

PASS is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. It provides the probability of a compound being active (Pa) or inactive (Pi) for various biological activities.

PASS analysis has been employed to explore the therapeutic potential of this compound analogs. In a study of novel chromen-4-one derivatives, PASS prediction was performed on selected compounds to assess their antineoplastic activity. journaljpri.comresearchgate.netsemanticscholar.org The results from PASS studies on 7-substituted-2-pyrimidinyl chromen-4-one derivatives suggested that certain compounds have a higher probability of exhibiting anti-neoplastic activity. researchgate.netrjptonline.org This predictive power helps in prioritizing compounds for further experimental validation.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. rsc.orgnih.gov It provides valuable insights into the reactivity, stability, and various spectroscopic properties of compounds.

DFT calculations have been applied to study the electronic and structural aspects of chromene derivatives. rsc.orgnih.gov For example, a study on coumarin-based pyrano-chromene derivatives used DFT to analyze their frontier molecular orbitals (FMOs), which are crucial for determining chemical reactivity. rsc.orgnih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter derived from FMO analysis. A smaller energy gap generally indicates higher reactivity. rsc.orgnih.govresearchgate.net

In another study, DFT calculations were performed on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC) to support its observed antibacterial and corrosion inhibition properties. nih.gov Theoretical calculations helped in understanding the adsorption mechanism of AHMCC molecules onto a carbon steel surface. nih.gov Furthermore, DFT has been used to investigate the molecular geometries, vibrational spectra, and electronic properties of pharmaceutically active chromone (B188151) derivatives. d-nb.info

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials have potential applications in various optical and photonic technologies. DFT calculations are a powerful tool for predicting the NLO properties of molecules.

The NLO properties of chromene derivatives have been investigated using DFT. rsc.orgnih.gov A study on coumarin-based pyrano-chromene derivatives reported the calculation of average polarizability and second hyperpolarizability, which are key NLO parameters. rsc.orgnih.govresearchgate.net The results suggested that the investigated compounds possess distinct NLO properties, highlighting their potential for use in NLO devices. rsc.orgnih.govresearchgate.net The presence of a π-conjugated framework in these organic compounds is known to contribute to their NLO characteristics through intramolecular charge transfer and electron delocalization. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are employed to assess the stability of ligand-receptor complexes obtained from molecular docking and to understand the dynamic behavior of these complexes. frontiersin.org

MD simulations have been used to validate the stability of complexes formed between this compound analogs and their biological targets. For instance, in a study of potential inhibitors for Alzheimer's disease, MD simulations were conducted to gain insights into the interactions of amino-7,8-dihydro-4H-chromenone derivatives with the target enzymes. nih.gov Similarly, MD simulations were used to examine the stability of a potential therapeutic compound for autoimmune diseases and SARS-CoV-2, showing a steady trajectory and predictable interaction patterns. frontiersin.org

In another in silico study, MD simulations of up to 100 nanoseconds were performed to investigate the stability of plant-based natural compounds as potential COVID-19 main protease inhibitors. nih.gov The root mean square deviation (RMSD) of the protein-ligand complex is often analyzed to assess its stability over the simulation period. nih.gov These simulations provide a more dynamic and realistic picture of the ligand-target interactions compared to the static view offered by molecular docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in elucidating the key structural features that govern their therapeutic effects, thereby guiding the rational design of more potent and selective agents. These models translate molecular structures into a set of numerical descriptors, which are then correlated with experimental activities using statistical methods.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural attributes. The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + Error

The development of a robust QSAR model involves several key steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power. wikipedia.org

Various types of molecular descriptors are employed in QSAR studies of chromone derivatives, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, in a study of 4H-chromen-4-one derivatives targeting breast cancer, electronic descriptors like MATS2e (Moran autocorrelation of lag 2 weighted by atomic Sanderson electronegativities) and minaasC were identified as significant contributors to the anticancer activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and van der Waals radii.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. The SCH-5 (Simple Chain, order 5) descriptor was another key feature in the aforementioned breast cancer study. researchgate.net

3D Descriptors: These are calculated from the three-dimensional conformation of the molecule and can include information about molecular shape and field interactions (steric and electrostatic), as utilized in Comparative Molecular Field Analysis (CoMFA).

Detailed Research Findings

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on structurally related amino-substituted chromones provide valuable insights into the structure-activity relationships.

A study on the cytotoxicity of 2-(N-cyclicamino)chromone derivatives against human oral squamous cell carcinoma cell lines and normal oral cells developed QSAR models to understand tumor specificity. iiarjournals.org The analysis, which included a 7-methoxy substituted derivative, revealed that descriptors related to molecular shape and 3D structure were significantly correlated with tumor-selective cytotoxicity. iiarjournals.org For instance, the tumor specificity of these compounds was found to correlate with descriptors reflecting the three-dimensional arrangement of the molecule. iiarjournals.org

Another QSAR analysis of 3-styrylchromone derivatives, some featuring a methoxy (B1213986) group at the 7-position (a common bioisostere for the amino group), identified two compounds with higher tumor-specificity than the standard drugs doxorubicin (B1662922) and 5-FU. researchgate.net The study emphasized the importance of the methoxy group at this position for enhanced activity. researchgate.net The QSAR models developed in this study indicated that descriptors related to molecular shape and electronic charge were the most influential factors for the observed tumor-specificity. researchgate.net

In a broader context, a QSAR model for 4H-chromen-4-one derivatives as potential agents against MCF-7 breast cancer cells was developed. researchgate.net This model demonstrated good predictive performance and highlighted the importance of specific electronic and topological descriptors for the compounds' activity. researchgate.net

The table below summarizes the statistical parameters of a representative QSAR model developed for 4H-chromen-4-one derivatives against breast cancer. researchgate.net

Parameter Value Description
R²loo (Q²) 0.7790Leave-one-out cross-validated correlation coefficient, indicating good internal predictive ability.
R²ext 0.5049Squared correlation coefficient for the external test set, indicating reasonable external predictive power.

This table illustrates the statistical validation of a QSAR model for 4H-chromen-4-one derivatives, demonstrating its potential for predicting the anticancer activity of new analogs.

Furthermore, 3D-QSAR approaches like CoMFA have been applied to related heterocyclic systems. These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric and electrostatic properties would likely lead to an increase or decrease in biological activity. Such models provide a more intuitive and detailed guide for drug design compared to 2D-QSAR.

The insights gained from these QSAR studies on related chromone scaffolds are crucial for the computational investigation of this compound. They suggest that the amino group at the 7-position, with its potential for hydrogen bonding and its influence on the electronic properties of the aromatic ring, is a critical determinant of biological activity. Future QSAR studies focusing specifically on this compound and its N-substituted analogs would be invaluable for optimizing their therapeutic potential.

Mechanistic Biological Studies at the Molecular and Cellular Level in Vitro Focus

Enzyme Inhibition Mechanism Investigations

Derivatives of the 7-amino-4H-chromen-4-one skeleton have been investigated for their potential to inhibit a range of enzymes implicated in various disease states. These studies provide insights into the structure-activity relationships that govern their inhibitory potency and selectivity.

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid and exists in at least two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Research into 2-phenyl-4H-chromen-4-one derivatives has demonstrated the potential of this scaffold to yield potent and selective COX-2 inhibitors. In one study, a series of derivatives featuring a methylsulfonyl (-SO2Me) group on the 2-phenyl ring were synthesized and evaluated. The presence of this group is a known pharmacophore for COX-2 selectivity. The study identified 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one as a particularly potent COX-2 inhibitor with an IC50 value of 0.07 µM and a high selectivity index (SI) of 287.1, comparable to the selective COX-2 inhibitor, celecoxib. nih.govresearchgate.net Molecular docking studies suggested that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, a feature absent in COX-1, thereby explaining the observed selectivity. nih.gov The nature and size of the substituent at the C-3 position of the chromen-4-one ring were also found to be crucial for modulating both inhibitory activity and selectivity. nih.govresearchgate.net

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected 2-Phenyl-4H-chromen-4-one Derivatives
CompoundSubstituent at C-3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5dBenzyloxy20.10.07287.1
Celecoxib (Reference)-24.30.06405

Data sourced from Zarghi et al. (2015). nih.govresearchgate.net

The 4H-chromene scaffold has also been explored for its potential in cancer therapy by targeting key enzymes involved in tumor growth and metastasis, such as Epidermal Growth Factor Receptor (EGFR), human Carbonic Anhydrase II (hCAII), and Matrix Metalloproteinase-2 (MMP-2).

In a study focusing on chromene-azo sulfonamide hybrids, several derivatives demonstrated notable inhibitory activity against these enzymes. EGFR, a tyrosine kinase receptor, is often overexpressed in various cancers, and its inhibition can halt tumor cell proliferation. The study found that compound 7f (a 4H-chromene derivative) exhibited potent anti-EGFR activity. nih.gov

MMP-2 is a zinc-dependent endopeptidase that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis. The same study revealed that compound 7f also showed significant inhibition of MMP-2, with an IC50 value of approximately 64.75 µM, while compound 7a had an IC50 of about 112.55 µM. nih.gov Another study on a different chromen-4-one derivative noted that it could control factors such as MMP-9, which is closely related to MMP-2. scispace.comresearchgate.net

Carbonic anhydrases, particularly the tumor-associated isoform hCA IX, are involved in pH regulation in the tumor microenvironment, contributing to cancer cell survival and proliferation. While hCA IX is a primary target, the cytosolic isoform hCA II is often used for screening. The chromene derivatives tested showed moderate inhibition against hCA II, with IC50 values ranging from 163.8 to 711.16 µM. nih.gov

Table 2: Inhibition of EGFR, MMP-2, and hCAII by Selected 4H-Chromene Derivatives
CompoundMMP-2 IC50 (µM)hCAII IC50 (µM)
7a112.55-
7f64.75163.8
11d-267.33
Sorafenib (Reference for MMP-2)12.33-
Quercetin (Reference for hCAII)-52.47

Data sourced from Abdel-Ghani et al. (2023). nih.gov

Telomerase is a ribonucleoprotein enzyme that maintains telomere length, and its activation is a critical step in cellular immortalization and cancer development. Dyskerin is a key component of the telomerase complex, essential for its stability and activity. nih.gov Consequently, inhibiting telomerase, either directly or by modulating components like dyskerin, is a promising anticancer strategy.

Research has led to the discovery of chromen-4-one derivatives that function as telomerase inhibitors by regulating the expression of dyskerin. A study identified compound 5i , 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, as a potent telomerase inhibitor. This compound demonstrated significant anticancer activity in vitro against a panel of human cancer cell lines, including Hela, SMMC-7721, SGC-7901, U87, and HepG2 cells. figshare.com The mechanism of action is believed to involve the downregulation of dyskerin expression, which in turn destabilizes the telomerase complex and inhibits its function. figshare.com

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays a crucial role in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals. wikipedia.org It is the primary target for azole antifungal drugs. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

While direct studies on this compound derivatives as CYP51 inhibitors are limited, related research provides a basis for their potential in this area. It has been reported that 14α-aminoderivatives of lanosterol, the natural substrate for CYP51, are effective inhibitors of the enzyme in Candida albicans and Trypanosoma cruzi. nih.gov This suggests that the amino functional group can be a key pharmacophoric element for interacting with the active site of CYP51. The chromen-4-one scaffold, being a versatile platform, could potentially be used to present an amino group in a favorable orientation for CYP51 inhibition, representing an area for future research in the development of novel antifungal agents.

G Protein-Coupled Receptor (GPCR) Ligand Efficacy Studies (e.g., GPR55)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. The orphan GPCR GPR55 has emerged as a potential therapeutic target for various conditions, including chronic inflammation, neuropathic pain, and cancer. semanticscholar.orgacs.org

The chromen-4-one scaffold has proven to be a highly adaptable framework for developing GPR55 ligands with a tunable efficacy profile, ranging from full agonists to partial agonists and antagonists. acs.org A systematic study of chromen-4-one-2-carboxylic acid derivatives with various substitutions at the 8-position (benzamido group) and 6-position (halogen) revealed detailed structure-activity relationships. semanticscholar.orgacs.org

In β-arrestin recruitment assays, the efficacy of these compounds was found to be highly dependent on the substitution pattern. For instance, increasing the length of an aliphatic side-chain on the 8-benzamido moiety generally led to increased agonistic potency. acs.org Compound 74 , 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid, was identified as the most efficacious agonist in the series, with an EC50 of 0.196 µM and 86% efficacy. semanticscholar.orgacs.org In contrast, other derivatives, such as compound 57 (a cyclohexylmethoxy derivative), acted as moderately potent antagonists with an IC50 value of 1.48 µM. acs.org This demonstrates that subtle structural modifications to the chromen-4-one core can dramatically alter the pharmacological output at the GPR55 receptor.

Table 3: GPR55 Ligand Efficacy of Selected Chromen-4-one Derivatives
CompoundPharmacological ProfileEC50 (µM)Efficacy (%)IC50 (µM)
57Antagonist--1.48
59Partial Agonist0.11129-
60Agonist0.47473-
74Agonist0.19686-
76Partial Agonist0.040039-

Data sourced from Schoeder et al. (2019). semanticscholar.orgacs.org

Antioxidant Action Mechanisms (e.g., Radical Scavenging Assays)

Reactive oxygen species (ROS) are implicated in cellular damage and a variety of pathological conditions. Antioxidants can mitigate this damage by neutralizing free radicals. The 4H-chromen-4-one structure, particularly when substituted with electron-donating groups like amino or hydroxyl groups, is known to possess antioxidant properties.

The antioxidant mechanism of these compounds is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. biointerfaceresearch.com

Studies on various 2-amino-4H-chromene derivatives have confirmed their antioxidant potential. A series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, synthesized from a 7-amino-chromenone precursor, showed significant antioxidant activity in DPPH, hydrogen peroxide, and nitric oxide (NO) scavenging assays. nih.gov Similarly, another study on ultrasonically synthesized 2-amino-3-cyano-4H-chromene derivatives reported that several compounds, notably 4k and 4n , exhibited outstanding performance in the DPPH assay. nanobioletters.com The presence of the amino group enhances the radical scavenging capacity of the chromene nucleus, making these compounds effective antioxidants. nanobioletters.com

Compound Reference Table

Table 4: List of Compounds Mentioned in the Article
Compound Name/IdentifierChemical Name or Description
This compoundCore chemical compound of interest
CelecoxibSelective COX-2 inhibitor (reference drug)
Compound 5d3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one
Compound 7aA 4H-chromene-azo sulfonamide hybrid
Compound 7fA 4H-chromene-azo sulfonamide hybrid
Compound 11dA 4H-chromene-azo sulfonamide hybrid
SorafenibReference drug for MMP-2 inhibition
QuercetinReference drug for hCAII inhibition
Compound 5i3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Compound 578-benzamido-chromen-4-one derivative with a cyclohexylmethoxy side-chain
Compound 598-benzamido-chromen-4-one derivative with a cyclohexylpropoxy side-chain
Compound 608-benzamido-chromen-4-one derivative with a cyclohexylbutoxy side-chain
Compound 746-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid
Compound 766-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid
Compound 4kA 2-amino-3-cyano-4H-chromene derivative
Compound 4nA 2-amino-3-cyano-4H-chromene derivative

Antiproliferative Mechanisms in Cell Lines (In Vitro)

Derivatives of the this compound scaffold have been the subject of in vitro studies to elucidate their mechanisms of action against the proliferation of cancer cell lines. These investigations have revealed that the antiproliferative effects are often mediated through the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Progression Modulation

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy for many anticancer agents. Certain derivatives of 4H-chromene have demonstrated the ability to interfere with this process, leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating.

For instance, studies on 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromenes have shown that these compounds can cause a substantial disruption of microtubules, leading to arrest in the G2/M phase of the cell cycle. nih.gov This effect was observed in various human cancer cell lines. nih.gov Similarly, other fused pyran/chromene derivatives have been reported to induce G2/M cell cycle arrest, which is often linked to their ability to inhibit tubulin polymerization. rsc.org In contrast, investigations into certain 1H-benzo[f]chromene derivatives revealed that they could induce cell cycle arrest in the G1 and S phases in MCF-7/ADR (doxorubicin-resistant breast cancer) cells. mdpi.com Another study noted that a derivative of 4-oxo-4H-chromene-3-carboxylic acid was more potent than its precursor in inducing cell cycle arrest in the A375 melanoma cell line. researchgate.net This modulation of cell cycle progression is a critical component of the antiproliferative activity of the broader chromene class of compounds.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that plays a crucial role in eliminating damaged or cancerous cells. Inducing apoptosis is a primary goal of many cancer therapies. Various derivatives based on the 4H-chromene scaffold have been identified as potent inducers of apoptosis in cancer cells. nih.govresearchgate.net

The mechanism of apoptosis induction by these compounds often involves the activation of caspases, a family of proteases that execute the apoptotic process. Fused pyran/chromene derivatives have been shown to trigger apoptosis through the activation of caspases. rsc.org For example, 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile was found to be effective against HT-29 colon cancer cells through a caspase-3-dependent apoptosis mechanism. mdpi.com The process is often confirmed through methods like Annexin V/PI double staining, which identifies cells in the early and late stages of apoptosis. nih.gov

Further evidence of apoptosis induction includes morphological changes in cells and DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov Studies on 4H-chromene-3-carbonitrile derivatives confirmed their ability to induce apoptosis, with DNA fragmentation being a key observation. nih.gov The pro-apoptotic activity of these compounds has been demonstrated in multiple cancer cell lines, including K562 (chronic myelogenous leukemia), T47D (breast carcinoma), and Jurkat (T-cell leukemia). nih.gov In some cases, the apoptotic pathway is linked to the tumor suppressor gene TP53, which can activate various genes in apoptotic pathways, including Bax. nih.govresearchgate.net

Table 1: In Vitro Antiproliferative and Apoptotic Effects of 4H-Chromen-4-one Derivatives
Compound ClassCell Line(s)Observed MechanismReference
2-Amino-3-cyano-4-aryl-7-methoxy-4H-chromenesVarious human cancer cell linesMicrotubule disruption, G2/M cell cycle arrest nih.gov
4-Aryl-4H-chromenesT47D (breast carcinoma), Jurkat (T-cell leukemia)Potent apoptosis induction nih.govresearchgate.net
4H-Chromene-3-carbonitrilesVarious tumor cell linesApoptosis induction, DNA fragmentation nih.gov
Fused Pyran/Chromene DerivativesMCF-7/ADR (breast cancer)Caspase activation, apoptosis induction rsc.org
1H-Benzo[f]chromene DerivativesMCF-7/ADR (breast cancer)Cell cycle arrest in G1 and S phases, apoptosis mdpi.com

Antimicrobial Action Mechanisms (In Vitro)

Compounds featuring the 4H-chromen-4-one core structure have demonstrated significant in vitro activity against a range of microbial pathogens, including both bacteria and fungi. The mechanisms underlying this activity are under investigation, with evidence pointing towards disruption of essential cellular processes in microorganisms.

A novel 4H-chromen-4-one derivative isolated from the marine actinomycete Streptomyces ovatisporus S4702T showed potent antibacterial effects. nih.gov It was particularly effective against the Gram-positive bacteria Bacillus subtilis and Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 0.25 μg/ml against B. subtilis. nih.gov Other synthetic 2-amino-3-cyano-4H-chromene derivatives have been evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi such as Candida albicans and Fusarium oxysporum. nanobioletters.com The general mechanism for amino-containing heterocyclic compounds is often attributed to the electrostatic interaction between the positively charged amino groups and the negatively charged components of the microbial cell membrane, leading to disruption and cell death. mdpi.com

Table 2: In Vitro Antimicrobial Activity of 4H-Chromen-4-one Derivatives
Compound Source/ClassMicroorganismActivity MetricValueReference
Marine Streptomyces ovatisporus S4702TBacillus subtilis ATCC 6633MIC0.25 μg/ml nih.gov
Micrococcus luteus ATCC 9341MBC0.5 μg/ml nih.gov
2-Amino-3-cyano-4H-chromene derivativesStaphylococcus aureusZone of InhibitionGood activity reported nanobioletters.com
Candida albicansZone of InhibitionExcellent activity reported nanobioletters.com

Antiviral Action Mechanisms (In Vitro), e.g., SARS-CoV-2 Mpro and RdRp Inhibition

The 4H-chromen-4-one scaffold has been identified as a promising framework for the development of antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov In vitro studies have focused on the inhibition of key viral enzymes that are essential for the replication and maturation of the virus.

Two primary targets for 4H-chromen-4-one derivatives are the SARS-CoV-2 main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). nih.govnih.gov Mpro is a crucial enzyme that processes viral polyproteins into functional units, making it indispensable for the viral life cycle. nih.govfrontiersin.org RdRp is the enzyme responsible for replicating the viral RNA genome. nih.gov By inhibiting these enzymes, compounds can effectively halt viral replication.

In vitro studies have shown that flavonoids containing the 4H-chromen-4-one scaffold can act as inhibitors of both Mpro and RdRp. nih.gov For example, the flavonoid isoginkgetin demonstrated significant inhibitory potency against the SARS-CoV-2 virus in Vero cells, with a half-maximal inhibitory concentration (IC50) of 22.81 μM. nih.govnih.gov The proposed mechanism is the binding of these molecules to the active sites of Mpro and RdRp, which blocks their function and inhibits the translation of viral RNA. nih.gov

Table 3: In Vitro Antiviral Activity of a 4H-Chromen-4-one Containing Flavonoid
CompoundVirusCell LineMolecular Target(s)Activity (IC50)Reference
IsoginkgetinSARS-CoV-2VeroMpro, RdRp22.81 μM nih.govnih.gov

Ligand Interactions with Molecular Targets (e.g., Tubulin, Estrogen Receptors)

The diverse biological activities of this compound and its derivatives can be attributed to their interactions with specific molecular targets at the cellular level. In vitro and modeling studies have identified key interactions with proteins such as tubulin and estrogen receptors.

Tubulin: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and transport. Several chromene derivatives have been shown to interfere with microtubule dynamics. Molecular modeling experiments have indicated that certain 4H-chromene-3-carbonitrile derivatives can interact with the colchicine-binding site of the tubulin dimer through hydrogen bonds and hydrophobic interactions. nih.gov This interaction disrupts microtubule polymerization, which can lead to the G2/M cell cycle arrest and apoptosis observed in cancer cells. nih.govrsc.org

Estrogen Receptors (ERs): Estrogen receptors, particularly ERα and ERβ, are important targets in hormone-dependent cancers like breast cancer. A 4-aryl-4H-chromene scaffold was identified that binds to both ERα and ERβ with low nanomolar affinity. tudublin.ie Subsequent chemical modifications to this scaffold led to the development of derivatives with high selectivity for either ERα (350-fold selectivity) or ERβ (170-fold selectivity). tudublin.ie These compounds act as potent ER antagonists in the MCF-7 breast cancer cell line. tudublin.ie The interaction involves the chromene derivative binding to the ligand-binding pocket of the receptor, modulating its activity. Other studies on isoflavones, which contain the 4H-1-benzopyran-4-one core, have also confirmed binding to estrogen receptors, with a preference for ERα over ERβ. nih.gov

Applications in Chemical Biology and Materials Science Non Clinical

Design and Development of Fluorescent Probes

The chromone (B188151) core, particularly when substituted with an amino group at the 7-position, forms the basis of many fluorophores. This structure can be chemically modified to create probes that respond to specific analytes or localize within particular cellular compartments, making it a valuable tool for visualizing biological processes.

Derivatives of 7-amino-4H-chromen-4-one serve as the fluorescent reporting unit in probes designed to detect crucial biological molecules. The design strategy often involves attaching a "recognition group" to the fluorophore that selectively reacts with the target analyte. This reaction triggers a change in the fluorophore's electronic properties, leading to a detectable change in fluorescence, such as an increase in intensity ("turn-on" response).

Thiols: Fluorescent probes for detecting thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are critical for studying cellular redox states. nih.govrsc.org Probes have been developed using a 7-amino coumarin group as the fluorophore, linked to a thiol-reactive group like a Michael acceptor. mdpi.com For example, a probe named TQ Green uses this scaffold; its reaction with GSH is reversible, allowing for dynamic monitoring of GSH concentrations. mdpi.com The detection mechanism for many thiol probes involves the cleavage of a quenching moiety, such as a 2,4-dinitrobenzenesulfonyl (DNBS) group, by the thiol. This cleavage restores the fluorescence of the core structure. nih.govmdpi.com

Amino Acids: The same principles apply to designing probes for specific amino acids, where the recognition moiety is tailored to react selectively with the target. The high sensitivity of fluorescence-based detection allows for the quantification of even low concentrations of these analytes. nih.gov

Hydrogen Peroxide (H₂O₂): As a key reactive oxygen species (ROS), H₂O₂ is involved in numerous signaling pathways and pathological conditions. researchgate.netnih.gov Fluorescent probes for H₂O₂ are often designed by linking the chromone or coumarin fluorophore to a boronic acid or boronate ester group. mdpi.com In the presence of H₂O₂, this recognition group undergoes oxidative cleavage, releasing the fluorescent 7-hydroxy derivative and causing a significant increase in fluorescence intensity. nih.govmdpi.com This specific and rapid reaction enables the imaging of H₂O₂ levels in living cells. researchgate.netnih.gov

To visualize processes within specific cellular compartments, fluorescent probes can be engineered for subcellular targeting. This is achieved by attaching moieties to the this compound core that promote accumulation in a desired organelle. The design of these probes allows for the high-resolution analysis of organelle dynamics and function without invasive methods. semanticscholar.orgresearchgate.net

Mitochondria: The positive charge of pyridinium salts can be used to direct probes to the mitochondria, which have a negative membrane potential.

Lysosomes: The inclusion of a morpholine group, which is basic, can lead to the accumulation of the probe in the acidic environment of lysosomes.

Lipid Droplets: Increasing the lipophilicity of the probe enhances its affinity for lipid droplets.

These targeted probes enable the study of organelle interactions and responses to stimuli with high spatial and temporal resolution. nih.govnih.gov The development of probes with large Stokes shifts and strong intramolecular charge transfer characteristics is particularly beneficial for applications in various cellular models. researchgate.net

Development of Chemical Sensors for Environmental and Biological Detection

Beyond intracellular imaging, derivatives of the chromene scaffold are utilized in the fabrication of chemical sensors for detecting analytes in environmental and biological samples. For instance, a sensor for the electrocatalytic determination of hydrazine was developed using 2-amino-4H-chromene-3-carbonitrile molecules immobilized on an electrode surface. researchgate.net The presence of the chromene derivative on the electrode significantly improved the sensor's performance by reducing the oxidation potential of hydrazine and increasing its oxidation current. This demonstrates the potential for chromene-based compounds in creating sensitive and selective electrochemical sensors for various target molecules. researchgate.net

Utilization as Analytical Standards in Spectrophotometric Determinations

Compounds from the 4H-chromen-4-one class are available commercially as analytical standards. sigmaaldrich.com In this capacity, they serve as a reference material for qualitative identification and quantitative measurements in various analytical techniques, including spectrophotometry and chromatography. A certified analytical standard has a known purity and concentration, which is essential for calibrating instruments, validating analytical methods, and ensuring the accuracy of experimental results.

Precursors in Dye and Pigment Production for Advanced Materials

The this compound structure is an important precursor in the synthesis of novel dyes and pigments. By modifying this core, researchers can fine-tune the photophysical properties of the resulting molecules. A study reported the synthesis of a series of 2-substituted 4H-chromen-4-ones containing triphenylamine or N-phenylcarbazole moieties attached to the 6- or 7-position of the chromone ring. nih.gov These compounds exhibited properties like intramolecular charge transfer (ICT), aggregation-induced emission (AIE), and dual-state emission (DSE). The fluorescence emission wavelengths of these dyes spanned a wide range from 421 to 618 nm, demonstrating their potential for development as full-color fluorophores for advanced materials applications. nih.gov

Research Tools for Receptor Studies (e.g., Agonists and Antagonists)

Derivatives of 4H-chromen-4-one are valuable tools in pharmacological research for studying receptor function. By systematically modifying the core structure, libraries of compounds can be synthesized and screened for their ability to bind to and modulate the activity of specific receptors, acting as either agonists (activators) or antagonists (inhibitors). acs.orgnih.gov

G Protein-Coupled Receptor GPR55: A series of chromen-4-one-2-carboxylic acid derivatives were synthesized to develop potent and selective ligands for GPR55, a receptor implicated in inflammation, pain, and cancer. semanticscholar.org Depending on the substitution pattern, these compounds displayed a range of activities from partial agonists to antagonists. acs.org For example, modifying the linker length of a side chain could switch a compound from being an antagonist to a partial agonist. acs.org

Sigma (σ) Receptors: Chromenone derivatives have been identified as new ligands for σ₁ and σ₂ receptors, which are targets for treating neurological disorders like Alzheimer's disease. nih.govrsc.org In one study, various 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones were evaluated, leading to the identification of potent modulators. For instance, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one (12) was found to be a potent σ₁ receptor antagonist. nih.gov The functional profile (agonist vs. antagonist) of these ligands was determined through cell viability assays, as σ₁ antagonists are typically cytotoxic while agonists tend to preserve cell survival. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Structural Features Governing Biological Activity

The 7-amino-4H-chromen-4-one scaffold is a privileged structure in drug discovery, with modifications leading to a wide spectrum of pharmacological activities. nih.gov Structure-activity relationship (SAR) studies have been pivotal in identifying key structural features that dictate the biological efficacy and selectivity of these derivatives.

The amino group at the C-7 position is a crucial determinant of activity. Its electron-donating nature significantly influences the electronic distribution of the entire heterocyclic system. In many instances, this amino group participates in essential hydrogen bonding interactions within the active sites of biological targets. nih.gov For example, in the context of cholinesterase inhibition for potential Alzheimer's disease management, the amine group has been shown to engage in hydrogen bonding with the peripheral anionic site (PAS) of the enzyme. nih.gov

Substitutions on both the chromenone core and appended phenyl rings have been systematically explored to optimize biological activity. In a series of amino-7,8-dihydro-4H-chromenone derivatives designed as cholinesterase inhibitors, substitutions at the R¹ and R² positions on an attached phenyl ring were found to be critical for enhancing inhibitory potency against butyrylcholinesterase (BChE), whereas substitutions at the R³ position were generally unfavorable. nih.gov For instance, the introduction of a 4-chlorobenzyloxy group at the R¹ position significantly increased BChE inhibitory activity. nih.gov

Similarly, in the development of antifungal agents based on a related 4-aminocoumarin (B1268506) scaffold, modification of a 7-hydroxy group (analogous to the 7-amino position) with various substituent groups successfully improved antifungal activities against pathogens like Alternaria solani and Alternaria alternata. nih.gov This highlights the importance of the substituent at the 7-position in modulating biological interactions.

The versatility of the chromen-4-one scaffold is further demonstrated by its exploration for other therapeutic targets. Derivatives have been investigated as:

Anticancer Agents: A library of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives showed potent cytotoxic activities against various human tumor cell lines, with some compounds exhibiting 50% growth inhibition (IC₅₀) values below 1 μM. frontiersin.org

Antituberculosis Agents: Through scaffold morphing of a known antitubercular benzofuran (B130515) compound, a series of 4H-chromen-4-one derivatives were developed. One compound, 8d, was found to be active against both drug-sensitive and multidrug-resistant tuberculosis strains. nih.gov

G Protein-Coupled Receptor (GPR55) Ligands: Modifications to the chromen-4-one core have led to the development of ligands with tunable efficacy for GPR55, ranging from full agonists to antagonists. SAR studies revealed that the carbonyl oxygen at the 4-position is crucial for receptor binding and activation, likely acting as a hydrogen bond acceptor. Replacing it with a sulfur atom resulted in a loss of agonist activity. acs.org

The following table summarizes key SAR findings for derivatives based on the this compound scaffold.

Scaffold/Derivative ClassBiological ActivityKey Structural Features & SAR InsightsReference
Amino-7,8-dihydro-4H-chromenoneCholinesterase InhibitionThe C-7 amino group engages in H-bonding. Substitutions at R¹ and R² positions of an attached phenyl ring enhance BChE inhibition, while R³ substitutions are unfavorable. nih.gov
2-Amino-4-aryl-7-(dimethylamino)-4H-chromeneAnticancerThe 7-dimethylamino group combined with a 3-cyano and 4-aryl substitution pattern leads to potent cytotoxicity against human tumor cells. frontiersin.org
4H-Chromen-4-one (from scaffold morphing)AntituberculosisSpecific substitution patterns, as seen in compound 8d, confer activity against multidrug-resistant M. tuberculosis. nih.gov
Chromen-4-one-2-carboxylic acid amidesGPR55 ModulationThe 4-oxo function is critical for agonist activity (likely H-bond acceptor). Lipophilic substituents on the benzamido residue modulate efficacy. acs.org
4-Amino-7-substituted-2H-chromen-2-oneAntifungalModification of the 7-position with various groups (e.g., bromo-n-butyl chain) enhances activity against phytopathogenic fungi. nih.gov

Correlation of Molecular Modifications with Spectroscopic Properties

The spectroscopic properties of this compound and its derivatives are intrinsically linked to their molecular structure. Modifications, particularly at the C-7 position, can dramatically alter their absorption and fluorescence characteristics. The amino group, being a strong electron-donating group, facilitates an intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (the carbonyl group of the pyrone ring) upon photoexcitation.

This ICT character is a defining feature of the spectroscopy of 7-aminocoumarins (related 2H-chromen-2-one structures), and similar principles apply to 7-amino-4H-chromen-4-ones. Substitution at the 7-position with groups of varying electron-donating ability leads to remarkable changes in the absorption and fluorescence spectra. nih.gov Increasing the electron-donating strength of the substituent at this position typically causes a bathochromic (red) shift in both the absorption and emission maxima. For instance, replacing a methyl or methoxy (B1213986) group at C-7 with a dimethylamino group results in a significant shift to longer wavelengths and a substantial increase in fluorescence intensity. nih.gov

The solvent environment plays a role as well, with more polar solvents often stabilizing the charge-separated excited state, leading to further red-shifting of the fluorescence emission. This sensitivity to the environment has been exploited in the design of fluorescent probes and chemosensors. For example, coumarin-based fluorescent chemosensors have been designed for the detection of metal ions like Fe³⁺. The binding of the metal ion to a chelating moiety attached to the chromene core perturbs the ICT process, leading to a detectable change in fluorescence, such as quenching or enhancement. semanticscholar.org

The table below illustrates the relationship between molecular structure and key spectroscopic properties for related 7-substituted chromene derivatives.

Compound/Substituent at C-7Key Molecular FeatureEffect on Spectroscopic PropertiesReference
7-CH₃Weak electron-donating groupWeak fluorescence, quantum yield ~0.001. nih.gov
7-OCH₃Moderate electron-donating groupSlight increase in fluorescence intensity compared to 7-H or 7-CH₃. nih.gov
7-N(CH₃)₂Strong electron-donating groupStrong ICT character, significant red shift in absorption/emission, high fluorescence quantum yield (approaching 1). nih.gov
7-Hydroxycoumarin attached to cyclotriphosphazeneFluorophore with chelating potentialFluorescence emission around 465-502 nm, quenched selectively by Fe³⁺ ions, enabling use as a chemosensor. semanticscholar.org

Rational Design Principles for Enhanced Performance

The development of novel this compound derivatives with improved performance relies on rational design principles informed by SAR, SPR, and computational studies. The goal is to optimize potency, selectivity, and pharmacokinetic properties by making targeted molecular modifications.

One key principle is scaffold hopping or morphing . This involves replacing a known active core with a structurally related but novel scaffold to discover new chemical entities with potentially improved properties. This was successfully applied in the design of antituberculosis agents, where the benzofuran core of a known inhibitor was morphed into the 4H-chromen-4-one scaffold, leading to the discovery of a new lead compound with activity against multidrug-resistant strains. nih.gov

Structure-based design , often aided by computational tools like molecular docking, is another powerful strategy. This approach uses the three-dimensional structure of the biological target to guide the design of complementary ligands. In the development of cholinesterase inhibitors, docking studies revealed how chromenone derivatives orient themselves within the enzyme's active site. nih.gov This understanding allows for the rational placement of substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and enhance binding affinity and inhibitory potency. nih.gov These computational analyses provide a deeper understanding of binding modes at the molecular level, which contributes to the rational optimization of potential inhibitors. nih.gov

Bioisosteric replacement is a technique where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's characteristics. For example, modifying substituents on the chromenone scaffold can tune the molecule's efficacy at a specific receptor. In the case of GPR55 ligands, systematic exploration of substituents on a benzamido residue attached to the chromen-4-one core allowed for the fine-tuning of activity, yielding a spectrum of compounds from full agonists to antagonists. acs.org This demonstrates a rational approach to modulating pharmacological response by altering lipophilicity and electronic properties.

Finally, the design process must also consider physicochemical and pharmacokinetic properties . Rational design aims not only to enhance target interaction but also to ensure the molecule has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, the antituberculosis lead compound 8d underwent preliminary druggability evaluation, which showed it had favorable microsomal stability and acceptable oral bioavailability, making it a more promising candidate for further development. nih.gov

Future Directions and Emerging Research Avenues for 7 Amino 4h Chromen 4 One

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, scalable, and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research on 7-amino-4H-chromen-4-one will likely prioritize the exploration of novel synthetic pathways and advanced catalytic systems to improve yield, reduce waste, and access a wider diversity of derivatives.

Key emerging trends include:

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation and purification steps. An efficient one-pot, three-component synthesis of substituted 2-amino-4H-chromene-3-carbonitriles has been developed using sodium carbonate as a catalyst in water, representing a cheap, simple, and green chemical approach. mdpi.com Future work will likely expand on this by exploring other novel catalysts and reaction media to broaden the scope of accessible derivatives.

Green Chemistry Approaches: The use of water as a solvent and readily available, non-hazardous catalysts like sodium carbonate is a significant step towards sustainable synthesis. mdpi.com Further research is expected to focus on other green solvents, solvent-free conditions (such as grindstone chemistry), and reusable catalysts to minimize environmental impact. mdpi.com

Novel Cyclization Strategies: Innovative methods for constructing the core chromenone ring are continuously being sought. One such method is the intramolecular Wittig reaction, which provides a one-pot cyclization pathway to afford 4H-chromen-4-ones in good to excellent yields from O-acyl(aroyl)salicylic acids. organic-chemistry.org The development of palladium-catalyzed intramolecular acylation also presents a modern and efficient route to the 4H-chromen-4-one skeleton. Exploring the potential of these and other novel cyclization reactions for the synthesis of 7-amino substituted analogs is a promising future direction.

Tandem Reactions: The synthesis of amino-7,8-dihydro-4H-chromenone derivatives has been achieved through a tandem Knoevenagel-Michael reaction approach. nih.gov This strategy allows for the construction of complex molecular architectures in a sequential and controlled manner. Future exploration will likely involve designing new tandem sequences to access unique derivatives.

Synthetic StrategyKey FeaturesCatalyst/Medium ExampleReference
Multi-Component ReactionOne-pot, high efficiency, atom economy.Sodium Carbonate in Water mdpi.com
Intramolecular Wittig ReactionNovel one-pot cyclization.(trimethylsilyl)methylenetriphenylphosphorane organic-chemistry.org
Tandem Knoevenagel-MichaelSequential reaction for complex scaffolds.Not specified nih.gov
Palladium-Catalyzed AcylationModern and efficient ring construction.Palladium catalyst

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of how this compound derivatives interact with biological targets at the molecular level is crucial for designing more potent and selective agents. Future research will increasingly employ advanced analytical and spectroscopic techniques to elucidate these mechanisms.

Photophysical Properties: Certain 2-substituted 4H-chromen-4-ones with a donor-acceptor structure exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), aggregation-induced emission (AIE), and dual-state emission (DSE). nih.gov These properties, resulting in a wide range of fluorescence emission wavelengths (421-618 nm), suggest their potential as fluorophores. nih.gov Advanced spectroscopic and single-crystal analysis will be key to understanding the structure-property relationships that govern these phenomena.

Enzyme Inhibition Kinetics: Derivatives of the chromenone scaffold have been identified as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netresearchgate.net Kinetic studies have revealed a competitive-type inhibition mechanism for some of these derivatives. nih.govresearchgate.net Future work will involve more detailed kinetic analyses, including determining association and dissociation rates, to fully characterize the inhibitory mechanism and guide the optimization of inhibitor potency.

Receptor Binding and Modulation: Chromenones have been identified as ligands for sigma (σ) receptors, which are targets for treating neurodegenerative disorders and pain. rsc.orgnih.gov For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one shows significant affinity for the σ1 receptor. rsc.orgnih.gov Advanced mechanistic studies will focus on characterizing the precise binding modes within these receptors and understanding how ligand binding translates into agonistic or antagonistic activity. The hydroxyl group at the 7-position is noted to enhance polarity and provide a site for hydrogen bonding, which is crucial for interactions with biological macromolecules like enzymes and receptors.

Integration into Multifunctional Probes and Materials

The unique photophysical properties of this compound derivatives make them attractive candidates for the development of advanced functional materials and probes for biological imaging and sensing.

Fluorescent Probes: Compounds that exhibit properties like aggregation-induced emission (AIE) and dual-state emission (DSE) are highly sought after for developing "light-up" probes. nih.gov These probes are typically non-emissive when freely dissolved but become highly fluorescent upon binding to a specific analyte or aggregating in a particular environment. This allows for high-contrast imaging with low background noise. Future research will focus on tuning the chromenone structure to create probes that are selective for specific ions, biomolecules, or cellular organelles. The wide range of fluorescence emission wavelengths observed in some derivatives suggests the potential to develop a palette of full-color fluorophores for multiplex imaging applications. nih.gov

Chemosensors: The chromenone scaffold can be functionalized with specific recognition moieties to create chemosensors. The fluorescence or colorimetric response of the chromenone core would change upon binding of the target analyte. This approach could lead to the development of sensors for detecting metal ions, reactive oxygen species, or disease biomarkers.

Smart Materials: The integration of chromenone-based fluorophores into polymers or other matrices could lead to the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. These materials could have applications in areas like drug delivery, diagnostics, and optoelectronics.

Application in Interdisciplinary Chemical Biology Research

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The diverse biological activities of this compound derivatives make them powerful instruments for interdisciplinary research at the interface of chemistry and biology.

Probing Neurodegenerative Diseases: Amino-7,8-dihydro-4H-chromenone derivatives are being actively investigated as potential inhibitors of cholinesterases for the management of Alzheimer's disease. nih.govresearchgate.netresearchgate.net Furthermore, their ability to act as ligands for sigma (σ) receptors, which are implicated in Alzheimer's disease and neuropathic pain, opens up avenues for developing multi-target agents. rsc.orgnih.gov These compounds serve as valuable chemical tools to probe the roles of these enzymes and receptors in disease pathology.

Cancer Biology: Derivatives of the chromenone scaffold have demonstrated significant anticancer potential. For instance, a novel 4H-chromen-4-one derivative isolated from a marine microorganism showed potent cytotoxic activity against human colon and prostate cancer cell lines. nih.gov These molecules can be used to investigate signaling pathways involved in cancer progression, cell death mechanisms like apoptosis, and to identify new therapeutic targets.

Antimicrobial Drug Discovery: The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. A 4H-chromen-4-one derivative from a marine source was found to be highly potent against bacteria like Bacillus subtilis and Micrococcus luteus. nih.gov Such compounds are valuable leads for new antibiotics and can be used to study novel mechanisms of bacterial inhibition.

Research AreaBiological Target/ApplicationExample Derivative ClassReference
NeurodegenerationAcetylcholinesterase, Butyrylcholinesterase, Sigma (σ) receptorsAmino-7,8-dihydro-4H-chromenones nih.govresearchgate.netnih.gov
Cancer BiologyCancer cell proliferationMarine-derived 4H-chromen-4-one nih.gov
Antimicrobial ResearchBacterial growth inhibitionMarine-derived 4H-chromen-4-one nih.gov

Computational-Driven Discovery and Optimization

The integration of computational methods into the drug discovery pipeline has become indispensable for accelerating the identification and optimization of lead compounds. Future research on this compound will heavily rely on these in silico tools.

Molecular Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations are already being used to rationalize the design of chromenone derivatives and to understand their binding interactions with target enzymes like BChE. nih.govresearchgate.net These computational studies provide valuable insights into the binding poses and stability of ligand-protein complexes, guiding further structural modifications to enhance potency and selectivity. nih.govresearchgate.netresearchgate.net

High-Throughput Virtual Screening: As the understanding of key biological targets deepens, large virtual libraries of this compound derivatives can be screened in silico against these targets. This approach, which relies on high-performance computing, can rapidly identify promising hit compounds for subsequent experimental validation, significantly reducing the time and cost of discovery. rsc.org

Predictive Modeling: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel chromenone derivatives before they are synthesized. rsc.orgnih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the most promising profiles. The combination of computational predictions with focused, quantitative experiments creates a powerful, iterative cycle for biological discovery. plos.org This synergy establishes a robust framework for successfully integrating computation and experimentation to drive future research. plos.org

Q & A

Q. What synthetic routes are commonly used for 7-Amino-4H-chromen-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted phenols with β-keto esters under acidic conditions. For example, 7-amino-4-methylcoumarin (CAS 26093-31-2) can serve as a precursor. Key parameters include temperature (80–120°C), catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid), and solvent polarity. Anhydrous DMF at 100°C for 12 hours achieves ~75% yield .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Use a combination of ¹H/¹³C NMR (in DMSO-d₆), FT-IR (lactone C=O stretch at ~1700 cm⁻¹), and HRMS. Key NMR signals include a singlet at δ 6.1–6.3 ppm (C3 proton) and a carbonyl carbon at δ 160–165 ppm in ¹³C NMR. IR confirms the lactone ring, while HRMS validates molecular weight .

Q. What quality control methods ensure ≥95% purity for biological assays?

Orthogonal methods are critical:

  • HPLC : C18 column, 0.1% TFA/acetonitrile gradient, UV detection at 320 nm.
  • Elemental analysis : C, H, N within ±0.4% of theoretical values.
  • GC-MS : Quantify residual solvents like DMF or ethanol .

Q. What safety protocols are critical when handling this compound?

Use chemical fume hoods and PPE (nitrile gloves, goggles). Avoid skin contact due to irritant properties (GHS Category 2). Quench reactions with 10% acetic acid before neutralization. Store under argon at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Address signal splitting or unexpected couplings using:

  • Variable-temperature NMR to identify dynamic processes.
  • 2D experiments (COSY, HSQC) to confirm connectivity.
  • Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects. Contradictions may arise from tautomerism or aggregation .

Q. What crystallographic strategies improve structural determination for weak anomalous scatterers?

  • Use Cu Kα radiation (λ = 1.54178 Å) to enhance anomalous dispersion.
  • Refine with SHELXL’s FLACK parameter and Hooft’s method for chiral validation.
  • Apply TWIN/BASF corrections for twinned crystals, achieving R1 < 0.03 in high-resolution structures .

Q. How to design SAR studies for kinase inhibition by this compound analogs?

Follow a three-tier approach:

  • Computational docking (AutoDock Vina) against kinase ATP pockets (e.g., PDB 1ATP).
  • Synthesize analogs with varied C7 substituents (e.g., alkyl, aryl groups).
  • In vitro profiling using ADP-Glo assays at 10 µM, prioritizing hits with >50% inhibition for IC₅₀ determination .

Q. What computational methods predict tautomeric behavior in different solvents?

  • Perform DFT calculations (M06-2X/cc-pVTZ) with implicit solvent models (SMD for DMSO/water).
  • Compare Gibbs free energy differences between enol and keto forms.
  • Validate with MD simulations (AMBER, 100 ns trajectories) and UV-Vis spectroscopy .

Q. How to address contradictions between theoretical and experimental UV-Vis spectra?

  • Recalculate transitions using TD-DFT/CAM-B3LYP with solvent cavity models.
  • Test for aggregation via concentration-dependent studies (10⁻³–10⁻⁶ M in MeOH).
  • Compare with solid-state diffuse reflectance spectra to identify π-π stacking artifacts .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Exothermic cyclization : Control heating rates (<5°C/min) in jacketed reactors.
  • Lactone hydrolysis : Use anhydrous K₂CO₃ in DMF to stabilize the ring.
  • Process monitoring : Implement continuous flow systems with in-line IR for real-time analysis (85% yield at 100 g scale) .

Methodological Notes

  • X-ray crystallography : Data collection at 100 K with Mo Kα radiation (λ = 0.71073 Å) is standard. SHELX refinement and ORTEP-III graphical representation ensure accurate structural visualization .
  • HPLC conditions : Optimize retention times using a C18 column (4.6 × 250 mm, 5 µm) and acetonitrile/water gradients .
  • Safety compliance : Follow GHS guidelines for labeling and storage, referencing CAS 15847-18-4 safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.